Difuroyl disulfide, also known as bis(2-furanylmethyl) disulfide, is an organic compound with the molecular formula and a molecular weight of approximately 226.32 g/mol. It is characterized by its sulfur-containing structure and is primarily recognized for its occurrence in roasted coffee and other food products, imparting distinctive flavors. The compound is classified under disulfides, which are organic compounds containing two sulfur atoms bonded to two carbon atoms.
The synthesis of difuroyl disulfide can be achieved through several methodologies:
In the synthesis involving arylboronic acid, the reaction typically occurs in an organic solvent under nitrogen atmosphere, utilizing a transition metal silver catalyst such as silver nitrate. The molar ratio of arylboronic acid to sulfur is generally maintained at 1:3 to optimize yield and purity .
The molecular structure of difuroyl disulfide features two furan rings connected by a disulfide linkage. The compound can be represented structurally as follows:
Difuroyl disulfide participates in various chemical reactions typical of disulfides:
In organic synthesis, difuroyl disulfide serves as a source of the furan substituent, facilitating the preparation of various derivatives through substitution reactions .
The mechanism of action for difuroyl disulfide primarily involves its role as a flavoring agent where it contributes to the sensory properties of food products. Upon consumption, it interacts with taste receptors, eliciting flavors associated with roasted or meaty profiles.
Difuroyl disulfide has been shown to have taste threshold values around 20 ppm, indicating its potency as a flavor enhancer .
Difuroyl disulfide has several scientific uses:
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